molecular formula C6H7Cl2N3 B3032281 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride CAS No. 1373228-90-0

4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride

Cat. No.: B3032281
CAS No.: 1373228-90-0
M. Wt: 192.04
InChI Key: KARWNLUMQZYEMG-UHFFFAOYSA-N
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Description

4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position.

Mechanism of Action

Target of Action

The primary target of 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with its target, CDK2, by binding to the enzyme and inhibiting its activity . This interaction leads to a decrease in the activity of CDK2, thereby disrupting the normal cell cycle progression and leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This disruption can lead to apoptosis, or programmed cell death, in cancer cells . Additionally, the compound has been shown to up-regulate pro-apoptotic proteins such as P53, BAX, DR4, and DR5, while down-regulating anti-apoptotic proteins like Bcl2 .

Result of Action

The compound’s action results in significant cellular effects. It induces cell cycle arrest at the G1/S phase in cancer cells . Furthermore, it triggers apoptosis in these cells, as evidenced by an increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins . The compound also increases the activity of caspase-8 and BAX, proteins involved in the initiation and execution of apoptosis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been synthesized using a microwave technique, suggesting that heat may play a role in its formation . Additionally, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants, indicating that temperature and humidity can affect its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and reagents like N-iodosuccinimide (NIS) at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave irradiation to accelerate the reaction process, resulting in higher yields and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki coupling and nucleophiles like amines for substitution reactions. Reaction conditions often involve the use of solvents like ethanol and bases such as potassium carbonate .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted pyrrolo[3,4-d]pyrimidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways .

Biological Activity

4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent in cancer treatment and other diseases. This article delves into its biological activity, synthesis, and the implications of its derivatives.

  • Molecular Formula : C6H4ClN3
  • Molecular Weight : 153.57 g/mol
  • Appearance : White crystalline solid
  • Melting Point : 214-217 °C
  • Solubility : Poorly soluble in water; better solubility in organic solvents like ethanol and DMSO.

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are enzymes that facilitate the transfer of phosphate groups from ATP to specific substrates, a process crucial for various cellular functions. This compound has shown potential in inhibiting multiple tyrosine kinases, which are often implicated in cancer progression.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:

  • A study synthesized several derivatives of 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine and evaluated their cytotoxic effects on different cancer cell lines. Notably, compound 5k demonstrated significant activity against EGFR and Her2 with IC50 values ranging from 40 to 204 nM, comparable to the established tyrosine kinase inhibitor (TKI) sunitinib (IC50 = 261 nM) .

Mechanistic Insights

The mechanism by which these compounds exert their anticancer effects involves:

  • Induction of Apoptosis : Compound 5k was found to induce cell cycle arrest and apoptosis in HepG2 cells. This was accompanied by an increase in pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic protein Bcl-2 .
  • Molecular Docking Studies : These studies indicated that compound 5k binds similarly to key enzymes involved in cancer pathways as sunitinib, suggesting a potential for multi-target inhibition .

Summary of Research Findings

CompoundCell LineIC50 (µM)Mechanism
5kHepG240 - 204Induces apoptosis
5eHepG2~29Cytotoxicity observed
5aMCF-743.15 - 68.17Moderate cytotoxicity

Applications Beyond Oncology

In addition to its anticancer properties, derivatives of this compound have been explored for their antiviral and anti-inflammatory activities:

  • Antiviral Activity : Some derivatives have shown promise against viral infections by targeting viral replication mechanisms.
  • Anti-inflammatory Properties : Research indicates potential applications in treating inflammatory diseases due to the compound's ability to modulate inflammatory pathways.

Properties

IUPAC Name

4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3.ClH/c7-6-4-1-8-2-5(4)9-3-10-6;/h3,8H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARWNLUMQZYEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=CN=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373228-90-0
Record name 5H-Pyrrolo[3,4-d]pyrimidine, 4-chloro-6,7-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373228-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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